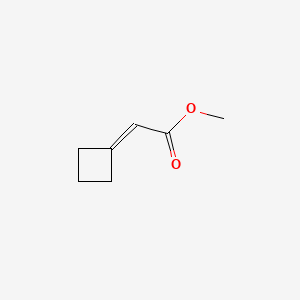
Europium(3+);pentane-2,4-dione;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of europium(III) acetylacetonate trihydrate typically involves the reaction of europium(III) chloride with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, followed by crystallization to obtain the trihydrate form .
Industrial Production Methods
Industrial production of europium(III) acetylacetonate trihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Europium(III) acetylacetonate trihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: While europium(III) is relatively stable, it can participate in redox reactions under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions with europium(III) acetylacetonate trihydrate include strong acids and bases, as well as other coordinating ligands. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving europium(III) acetylacetonate trihydrate depend on the specific reagents and conditions used. For example, substitution reactions can yield new europium complexes with different ligands .
Applications De Recherche Scientifique
Europium(III) acetylacetonate trihydrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The luminescent properties of europium(III) acetylacetonate trihydrate arise from the efficient energy transfer from the acetylacetonate ligands to the europium ion. Upon excitation by ultraviolet light, the energy absorbed by the ligands is transferred to the europium ion, resulting in the emission of visible light, typically in the red region of the spectrum . This process involves the coordination of the ligands to the europium ion, stabilizing the excited state and facilitating energy transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Europium(III) chloride: Another europium compound with different coordination and luminescent properties.
Europium(III) nitrate: Used in similar applications but with distinct chemical behavior.
Europium(III) oxide: Known for its stability and use in various industrial applications.
Uniqueness
Europium(III) acetylacetonate trihydrate is unique due to its specific coordination environment, which enhances its luminescent properties. The presence of acetylacetonate ligands and water molecules provides a stable structure that is highly efficient in energy transfer processes, making it particularly valuable in applications requiring strong luminescence .
Propriétés
IUPAC Name |
europium(3+);pentane-2,4-dione;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Eu.3H2O/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;;3*1H2/q3*-1;+3;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRCMPXOCVXRAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Eu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27EuO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B599433.png)

![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)
![Acetamide,N-[4-(fluoromethoxy)phenyl]-](/img/structure/B599437.png)

